

# The Dual-Faceted Role of XCT790 in Cellular Regulation: A Technical Guide

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Compound of Interest				
Compound Name:	Xct790			
Cat. No.:	B7909957	Get Quote		

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### **Abstract**

**XCT790**, a synthetic small molecule, has emerged as a critical tool in cellular biology and a potential therapeutic agent. Initially identified as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα), subsequent research has unveiled a second, independent mechanism of action: the potent uncoupling of the mitochondrial electron transport chain.[1][2] This dual functionality complicates the interpretation of experimental data but also opens new avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the biological functions of **XCT790**, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these activities.

## **Core Mechanisms of Action**

**XCT790** exerts its biological effects through two primary and distinct mechanisms:

- Inverse Agonism of Estrogen-Related Receptor Alpha (ERRα): XCT790 binds to the ligand-binding domain of ERRα, disrupting the interaction between ERRα and its coactivators.[2][3]
   This leads to the repression of ERRα-mediated gene transcription, which plays a crucial role in regulating cellular energy metabolism, mitochondrial biogenesis, and cell proliferation.[4]
- Mitochondrial Uncoupling: Independent of its action on ERRα, XCT790 acts as a proton ionophore, similar to well-known uncouplers like FCCP. It disrupts the mitochondrial



membrane potential by transporting protons across the inner mitochondrial membrane, thereby uncoupling oxygen consumption from ATP synthesis. This leads to a rapid depletion of cellular ATP levels and a corresponding increase in oxygen consumption.

# **Quantitative Data Summary**

The following table summarizes key quantitative data related to the activity of **XCT790** from various studies.

Parameter	Value	Cell Line/System	Reference
IC50 for ERRα Inverse Agonism	0.37 μΜ	HEK293 cells (luciferase reporter assay)	
Concentration for AMPK Activation	As low as 390 nM	MNT1 melanoma cells	
Typical Concentration for ERRα Inhibition Studies	1–20 μΜ	Various cell lines	
In Vivo Antitumor Efficacy (Dose)	4 mg/kg (intravenous)	BALB/c mice with xenografts	•

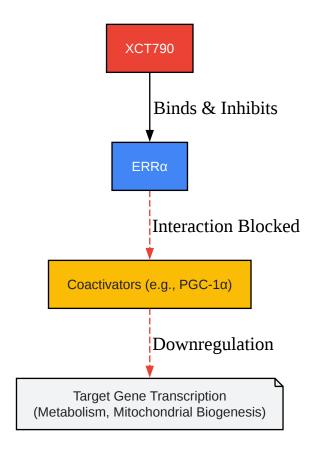
# **Signaling Pathways Modulated by XCT790**

**XCT790**'s dual mechanisms of action lead to the modulation of several key signaling pathways.

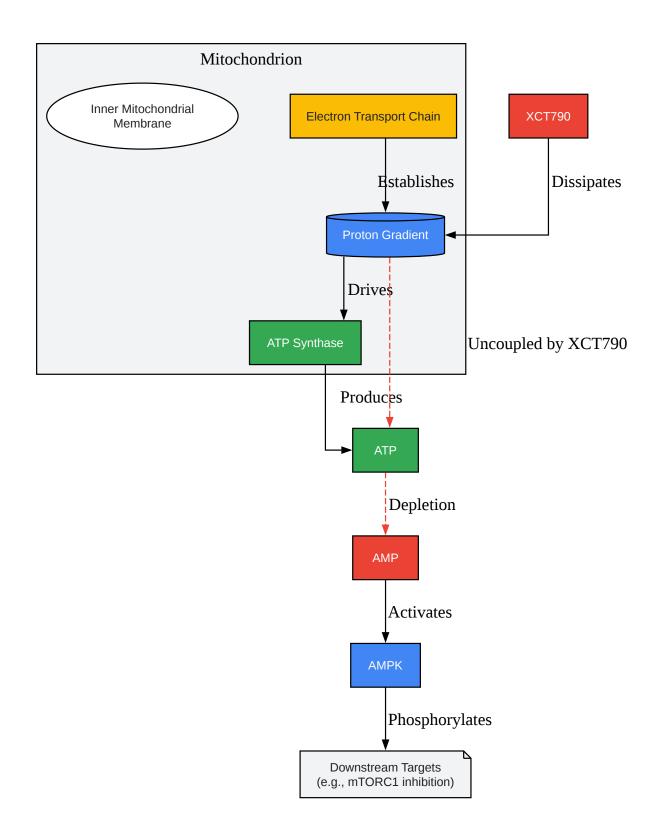
## **ERRα-Dependent Signaling**

As an inverse agonist of ERRα, **XCT790** directly inhibits the transcriptional activity of this nuclear receptor. This leads to the downregulation of genes involved in mitochondrial biogenesis and function, glucose metabolism, and fatty acid oxidation.

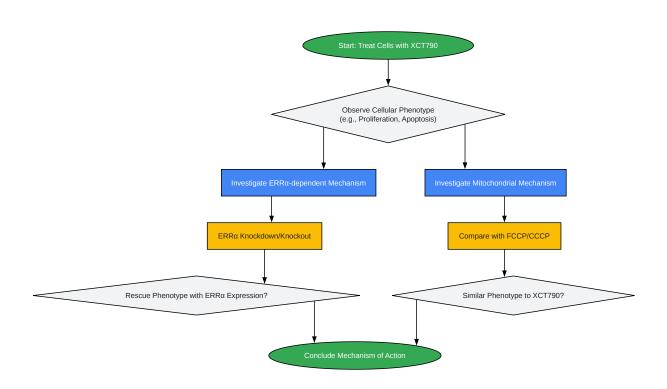












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## References

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